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Compound of Interest

Compound Name: Levofloxacin N-oxide

Cat. No.: B193974

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely used to treat various
bacterial infections.[1][2][3] The quality control of levofloxacin drug substance and product is
critical to ensure its safety and efficacy. Levofloxacin N-oxide is a known minor metabolite
and a primary degradation product of levofloxacin, often formed under oxidative and photolytic
stress conditions.[4] As such, it is a critical impurity that must be monitored and controlled in
pharmaceutical formulations. This document provides detailed application notes and protocols
for the use of Levofloxacin N-oxide as a reference standard in the chromatographic analysis
of levofloxacin.

Physicochemical Properties of Levofloxacin N-oxide

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b193974?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Levofloxacin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-levofloxacin
https://www.researchgate.net/publication/359049506_Novel_HPLC_method_for_Levofloxacin_and_Its_known_impurities_in_Tablets_dosage_form
https://www.benchchem.com/product/b193974?utm_src=pdf-body
https://www.medchemexpress.com/levofloxacin-n-oxide.html
https://www.benchchem.com/product/b193974?utm_src=pdf-body
https://www.benchchem.com/product/b193974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value

(S)-4-(6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-
Chemical Name dihydro-7H-[5]oxazino[2,3,4-ijJquinolin-10-yl)-1-

methylpiperazine 1-oxide

Levofloxacin Impurity C (EP), Levofloxacin

Synonyms Related Compound C (USP)
CAS Number 117678-38-3

Molecular Formula C18H20FN305

Molecular Weight 377.37 g/mol

Synthesis of Levofloxacin N-oxide Reference
Standard

A reliable source of pure Levofloxacin N-oxide is essential for its use as a reference standard.
While commercially available, it can also be synthesized in the laboratory. The following
protocol is adapted from published patent literature.

Materials:

Levofloxacin

0.1 mol/L Hydrochloric acid solution

30% Hydrogen peroxide solution

Water (for recrystallization)
Protocol:

 In a reaction flask, mix levofloxacin and 0.1 mol/L hydrochloric acid solution in a proportion of
0.03 mol to 500 mL.

» Heat the mixture to 80-100°C with stirring until the levofloxacin is completely dissolved.
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e Cool the solution to 60-80°C.

e Add 100 mL of 30% hydrogen peroxide solution to the reaction mixture in three portions.
After each addition, allow the reaction to proceed for 3-5 hours.

 After the final reaction period, distill the reaction solution to dryness.
o Recrystallize the residue from water to obtain pure Levofloxacin N-oxide.

o Dry the purified product under vacuum. The purity of the synthesized compound should be
confirmed by chromatographic and spectroscopic techniques.

Chromatographic Analysis of Levofloxacin and
Levofloxacin N-oxide

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is
crucial for the accurate quantification of levofloxacin and its impurities. Levofloxacin N-oxide
is used as a reference standard to identify and quantify this specific impurity.

Recommended HPLC Method

This protocol provides a general-purpose reversed-phase HPLC method for the separation and
quantification of levofloxacin and Levofloxacin N-oxide.

Chromatographic Conditions:
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Parameter

Recommended Conditions

Column

C18, 250 mm x 4.6 mm, 5 um particle size

Mobile Phase

A mixture of buffer and an organic modifier (e.g.,
Methanol or Acetonitrile). Acommon mobile
phase consists of a buffer of 8.5g ammonium
acetate, 1.25g cupric sulfate, and 1.0g L-
Isoleucine in 1000ml water, mixed with methanol
in a 70:30 (v/v) ratio.

Flow Rate

0.7 - 1.0 mL/min

Detection Wavelength

294 nm or 340 nm

Column Temperature 42°C
Injection Volume 10-25puL
Diluent Mobile phase

Preparation of Standard Solutions:

o Levofloxacin N-oxide Stock Solution: Accurately weigh and dissolve a suitable amount of

Levofloxacin N-oxide reference standard in the diluent to obtain a known concentration

(e.g., 100 pg/mL).

o Levofloxacin Stock Solution: Accurately weigh and dissolve a suitable amount of

Levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 1

mg/mL).

o Working Standard Solution: Prepare working standard solutions by diluting the stock

solutions with the diluent to appropriate concentrations for calibration curves.

Sample Preparation:

o For Drug Substance: Accurately weigh and dissolve the levofloxacin drug substance in the

diluent to a final concentration within the calibration range.
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e For Drug Product (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately
weigh a portion of the powder equivalent to a single dose of levofloxacin and transfer it to a
volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the
solution before injection.

Method Validation

The analytical method should be validated according to the International Council for
Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The key validation
parameters are summarized below.

Validation Parameter Acceptance Criteria

The method should be able to unequivocally

assess the analyte in the presence of
Specificity components that may be expected to be

present, such as impurities, degradation

products, and matrix components.

The correlation coefficient (r2) of the calibration

Linearity
curve should be > 0.998.
R The range should cover from the reporting level
ange
J of the impurity to 120% of the specification.
Accuracy The recovery should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate The relative standard deviation (RSD) should be
Precision) not more than 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Signal-to-noise ratio of 10:1. The precision at
Limit of Quantitation (LOQ) the LOQ should have an RSD of not more than
10%.
The method should remain unaffected by small,
deliberate variations in method parameters such
Robustness

as mobile phase composition, pH, column

temperature, and flow rate.
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Quantitative Data Summary:

The following table summarizes typical performance characteristics of a validated HPLC
method for the analysis of Levofloxacin and its impurities, including Levofloxacin N-oxide.

Retention . . .
) . Linearity Correlation
Time (min) LOD LOQ .
Analyte . Range Coefficient
(Approxima  (pg/mL) (ng/mL) )
(ng/mL) (r)
te)
Levofloxacin 10-15 0.015 0.046 0.05 - 150 > 0.999
Varies
) (typically
Levofloxacin ]
elutes earlier ~0.01 ~0.03 0.03-1.0 > 0.998
N-oxide
than

Levofloxacin)

Note: The exact retention times, LOD, and LOQ will vary depending on the specific
chromatographic conditions and instrumentation used.

Experimental Workflows and Signaling Pathways
Experimental Workflow for Impurity Profiling

The following diagram illustrates the typical workflow for using Levofloxacin N-oxide as a
reference standard for impurity profiling of a levofloxacin sample.
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Caption: Workflow for impurity analysis using a reference standard.

Mechanism of Action of Levofloxacin

Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA
gyrase and topoisomerase IV. This leads to the disruption of bacterial DNA replication and
repair, ultimately causing bacterial cell death.
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Caption: Simplified signaling pathway of Levofloxacin's mechanism of action.

Conclusion

Levofloxacin N-oxide is an indispensable reference standard for the quality control of
levofloxacin. Its use in validated chromatographic methods allows for the accurate identification
and quantification of this critical impurity, ensuring the safety and efficacy of levofloxacin-
containing pharmaceutical products. The protocols and data presented in these application
notes provide a comprehensive guide for researchers, scientists, and drug development
professionals involved in the analysis of levofloxacin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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